molecular formula C15H35NSi B14330455 N,N,1,1-Tetramethyl-1-undecylsilanamine CAS No. 110348-63-5

N,N,1,1-Tetramethyl-1-undecylsilanamine

Cat. No.: B14330455
CAS No.: 110348-63-5
M. Wt: 257.53 g/mol
InChI Key: RITRCMVSWJQHMQ-UHFFFAOYSA-N
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Description

N,N,1,1-Tetramethyl-1-undecylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to an amine group and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-undecylsilanamine typically involves the reaction of an appropriate silane precursor with an amine. One common method is the hydrosilylation of an alkene with a silane in the presence of a catalyst, followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N,1,1-Tetramethyl-1-undecylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N,N,1,1-Tetramethyl-1-undecylsilanamine is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to modify surfaces and interfaces makes it valuable in the development of biomedical devices and drug delivery systems.

Industry: In the industrial sector, this compound is utilized as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations.

Mechanism of Action

The mechanism of action of N,N,1,1-Tetramethyl-1-undecylsilanamine involves its interaction with molecular targets through its amine and silicon functional groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its long alkyl chain also contributes to its ability to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine
  • N,N,N’,N’-Tetramethyl-1,3-propanediamine

Uniqueness: N,N,1,1-Tetramethyl-1-undecylsilanamine is unique due to its long alkyl chain and the presence of a silicon atom. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and the ability to form stable emulsions. Compared to other similar compounds, its structure allows for more versatile applications in materials science and industrial formulations.

Properties

CAS No.

110348-63-5

Molecular Formula

C15H35NSi

Molecular Weight

257.53 g/mol

IUPAC Name

N-[dimethyl(undecyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C15H35NSi/c1-6-7-8-9-10-11-12-13-14-15-17(4,5)16(2)3/h6-15H2,1-5H3

InChI Key

RITRCMVSWJQHMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[Si](C)(C)N(C)C

Origin of Product

United States

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